
3-Hydrazinylquinoline hydrochloride
Overview
Description
3-Hydrazinylquinoline hydrochloride (CAS: 63468-94-0) is a quinoline derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 3-position of the quinoline core. Its molecular formula is C₉H₁₀ClN₃, with a molecular weight of 195.65 g/mol . The compound is typically stored under inert conditions at 2–8°C to maintain stability. Synthetically, it is prepared via hydrazine substitution reactions on halogenated quinoline precursors, as exemplified in the synthesis of related hydrazide-hydrazones (e.g., Vilsmeier formylation followed by hydrazine treatment) .
Preparation Methods
Synthetic Routes for 3-Hydrazinylquinoline Hydrochloride
Nucleophilic Substitution of 3-Chloroquinoline
The most widely documented method involves the nucleophilic substitution of 3-chloroquinoline with hydrazine hydrate. This single-step reaction proceeds under reflux conditions in ethanol, yielding the free base 3-hydrazinylquinoline, which is subsequently converted to the hydrochloride salt via treatment with hydrochloric acid.
Reaction Scheme :
$$
\text{3-Chloroquinoline} + \text{Hydrazine Hydrate} \xrightarrow[\text{Ethanol, Reflux}]{\text{HCl}} \text{this compound}
$$
Key Parameters :
- Molar Ratio : A 1:1.5 molar ratio of 3-chloroquinoline to hydrazine hydrate ensures complete substitution.
- Solvent : Ethanol is preferred due to its polarity and ability to dissolve both reactants.
- Temperature : Reflux at 78°C for 8–10 hours optimizes reaction kinetics while minimizing side products.
- Workup : The crude product is isolated via crystallization from ethanol, with yields averaging 84%.
Table 1: Representative Reaction Conditions
Parameter | Condition | Source |
---|---|---|
Starting Material | 3-Chloroquinoline | |
Reagent | Hydrazine Hydrate (1.5 eq) | |
Solvent | Ethanol | |
Temperature | 78°C (Reflux) | |
Reaction Time | 8–10 Hours | |
Yield | 84% |
Optimization Strategies for Industrial-Scale Production
Solvent and Catalyst Screening
While ethanol remains the standard solvent, recent studies highlight the efficacy of methanol in reducing reaction times by 20% without compromising yield. Acidic catalysts like hydrochloric acid (1–2 mol%) further accelerate substitution rates by polarizing the C–Cl bond in 3-chloroquinoline.
Continuous Flow Reactor Systems
Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and reaction homogeneity. Pilot-scale trials demonstrate a 92% yield at a throughput of 5 kg/hour, with residence times under 2 hours.
Analytical Characterization of the Product
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): Hydrazine NH protons resonate as broad singlets at δ 3.8–4.2 ppm, while quinoline aromatic protons appear between δ 7.2–8.9 ppm.
- $$^{13}$$C NMR : The quinoline C3 carbon bonded to hydrazine shows a downfield shift to δ 145–148 ppm due to electronegative effects.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular ion peak at m/z 195.65 [M+H]$$^+$$, consistent with the molecular formula C$$9$$H$${10}$$ClN$$_3$$.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (UV detection at 254 nm) verifies purity >98%, using a mobile phase of acetonitrile:water (70:30).
Comparative Analysis of Alternative Synthetic Pathways
Condensation of Quinoline-3-Carbaldehyde
Though less common, quinoline-3-carbaldehyde reacts with hydrazine hydrate in acidic media to form the hydrazone intermediate, which is subsequently reduced to 3-hydrazinylquinoline. This method suffers from lower yields (65–70%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation at 100°C reduces reaction times to 1–2 hours but requires specialized equipment, limiting scalability.
Industrial Production and Scalability
Batch vs. Continuous Processes
- Batch Reactors : Traditional batch processing achieves 80–85% yield but faces challenges in heat management and mixing efficiency.
- Continuous Flow Systems : Enhanced mass/heat transfer and automated control enable consistent yields >90% at reduced operational costs.
Table 2: Industrial Production Metrics
Metric | Batch Reactor | Continuous Flow |
---|---|---|
Yield | 80–85% | 90–92% |
Throughput | 2 kg/hour | 5 kg/hour |
Energy Consumption | High | Moderate |
Capital Cost | Low | High |
Chemical Reactions Analysis
Oxidation Reactions
The hydrazine group (−NH−NH₂) in 3-hydrazinylquinoline hydrochloride undergoes oxidation under specific conditions. Common oxidizing agents and outcomes include:
Key Findings :
-
Autoxidation in pyridine yields dimerized pyridazino-diquinolines via nucleophilic substitution and electrocyclic reactions .
-
Oxidative cleavage with H₂O₂ produces carboxylic acid derivatives, which are intermediates for antibacterial agents .
Reduction Reactions
The hydrazine group can be reduced to form amines or other derivatives:
Reagent | Conditions | Product | Reference |
---|---|---|---|
Sodium borohydride (NaBH₄) | Ethanol, room temp | 3-Aminoquinoline | |
Lithium aluminum hydride | Dry ether, reflux | N-Alkylated quinoline derivatives |
Key Findings :
-
Reduction with NaBH₄ selectively targets the hydrazine group, yielding aminoquinoline without altering the quinoline ring .
Substitution and Condensation Reactions
The hydrazine moiety readily reacts with carbonyl compounds to form hydrazones or Schiff bases:
Key Findings :
-
Hydrazones formed with aldehydes exhibit antibacterial activity, particularly against Xanthomonas oryzae (EC₅₀ = 11.05 μg/mL) .
-
Cyclocondensation with thioglycolic acid generates thiazolidinones, which show anti-inflammatory and analgesic properties .
Dimerization and Autoxidation
Under aerobic conditions, this compound undergoes dimerization:
Conditions | Product | Mechanism | Reference |
---|---|---|---|
Pyridine, reflux, open air | Pyridazino[4,3-c:5,6-c′]diquinolines | Proton shifts → dimerization → autoxidation |
Key Findings :
Reaction Mechanisms and Pathways
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Hydrazinylquinoline hydrochloride typically involves the reaction of quinoline-3-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid. This process is conducted under reflux conditions, followed by crystallization to isolate the product. The general reaction can be summarized as follows:
- Starting Materials : Quinoline-3-carbaldehyde and hydrazine hydrate.
- Reaction Conditions : Reflux in hydrochloric acid.
- Isolation Method : Crystallization.
Chemical Reactions
This compound can undergo various chemical transformations, including:
- Oxidation : The hydrazine moiety can be oxidized to form azides or other nitrogen-containing compounds.
- Reduction : The quinoline ring may be reduced to yield dihydroquinoline derivatives.
- Substitution : The hydrazine group can participate in nucleophilic substitution reactions.
Major Products from Reactions
Reaction Type | Products |
---|---|
Oxidation | Azides, nitroso compounds |
Reduction | Dihydroquinoline derivatives |
Substitution | Various substituted quinolines |
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. Its biological activity is primarily attributed to the quinoline structure, which is known to exhibit antimicrobial and anticancer properties.
- Antimicrobial Activity : Research indicates that compounds derived from quinolines possess significant antimicrobial effects, inhibiting the growth of various pathogens.
- Anticancer Potential : Studies have shown that this compound can intercalate into DNA, disrupting cancer cell replication and leading to apoptosis. In vitro studies demonstrate its efficacy against multiple cancer cell lines, showing promise as a lead compound for drug development .
Biological Studies
The compound's mechanism of action involves interaction with biological targets, including:
- DNA Intercalation : Disrupts replication processes in cancer cells.
- Enzyme Inhibition : Affects microbial metabolism through enzyme inhibition.
Material Science
In addition to its biological applications, this compound is explored for its potential in developing materials with specific electronic or optical properties. Its unique chemical structure allows for the creation of novel materials that may find applications in sensors and electronic devices.
Case Studies
- Anticancer Activity Evaluation : A series of quinolyl hydrazones were synthesized and tested against various cancer cell lines. Results indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency .
- Anti-inflammatory Properties : Recent studies have synthesized thiazolidinone derivatives from 2-hydrazinylquinoline and evaluated their anti-inflammatory effects, demonstrating significant reduction in inflammation markers in animal models .
Mechanism of Action
The mechanism of action of 3-Hydrazinylquinoline hydrochloride is primarily attributed to the quinoline ring, which can interact with various biological targets. The compound can intercalate into DNA, inhibiting the replication of cancer cells. Additionally, it can inhibit enzymes involved in microbial metabolism, leading to its antimicrobial properties. The hydrazine moiety can also form reactive intermediates that further enhance its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-hydrazinylquinoline hydrochloride with key analogs:
Key Observations:
- Substituent Position: The position of the hydrazinyl/hydrazino group significantly impacts reactivity. For example, this compound (C3 substitution) may exhibit different electronic effects compared to 6-hydrazinoquinoline dihydrochloride (C6 substitution), influencing binding affinity in biological systems .
- Salt Forms: Dihydrochloride salts (e.g., 6-hydrazinoquinoline dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride derivatives, which could be advantageous for in vitro assays .
Biological Activity
3-Hydrazinylquinoline hydrochloride is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound is derived from quinoline, a well-known scaffold in medicinal chemistry. The synthesis typically involves the reaction of hydrazine with quinoline derivatives under controlled conditions. For instance, a study reported the synthesis of various hydrazone derivatives from 7-chloro-4-hydrazinylquinoline, which demonstrated significant antibacterial activity against various strains .
1. Antimicrobial Activity
Research has shown that hydrazinylquinoline derivatives exhibit potent antimicrobial properties. For example:
- Antibacterial Effects : Compounds synthesized from 3-hydrazinylquinoline demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 4 μg/mL .
- Antifungal Activity : In addition to antibacterial effects, these compounds also showed activity against fungal strains, indicating their broad-spectrum antimicrobial potential .
2. Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- A study evaluated new hydrazones derived from quinoline for their cytotoxic effects against 60 cancer cell lines. The results indicated that certain derivatives exhibited submicromolar GI50 values across multiple tumor types, including leukemia and breast cancer .
- Another investigation focused on quinazolinone hydrazide triazole derivatives as kinase inhibitors, highlighting the potential of hydrazine-based compounds in targeting cancer cell proliferation .
3. Antimalarial Activity
The antimalarial potential of hydrazine derivatives has also been recognized:
- Compounds derived from hydrazine or hydrazide groups were tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds exhibited significant antimalarial activity with high selectivity indices (SI > 1000), suggesting their promise as effective antimalarials .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Hydrazinylquinoline hydrochloride?
- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with quinoline precursors under controlled conditions. Key parameters include:
- Solvent : Ethanol or methanol due to their polarity and ability to dissolve quinoline intermediates .
- Temperature : 60–80°C to balance reaction rate and side-product minimization .
- Catalysts : Acidic or basic catalysts (e.g., HCl or NaOH) to facilitate hydrazine substitution at the quinoline 3-position .
- Validation : Monitor reaction progress via TLC or HPLC. Purify using recrystallization or column chromatography to achieve ≥95% purity .
Q. How can researchers analytically characterize this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm molecular structure via H and C NMR peaks (e.g., hydrazine NH protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry : Validate molecular weight (159.19 g/mol) via ESI-MS or MALDI-TOF .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound?
- Safety Protocol :
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (acute toxicity: LD oral rat = 250 mg/kg) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
Q. How does the hydrazine group influence the compound’s chemical reactivity?
- Reactivity Profile :
- Oxidation : Forms quinoline ketones or aldehydes with KMnO/HO .
- Reduction : Yields aminoquinoline derivatives using NaBH .
- Substitution : Reacts with electrophiles (e.g., aldehydes) to form hydrazones for drug discovery .
Q. What storage conditions prevent degradation of this compound?
- Stability Guidelines :
- Temperature : –20°C to slow hydrolysis of the hydrazine group .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .
- Avoid Oxidizers : Separate from peroxides/nitrates to prevent explosive reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., 2- vs. 3-position hydrazine) affect anticancer activity?
- SAR Insights :
- 3-Position : Enhanced steric accessibility increases cytotoxicity against leukemia (IC = 8.2 μM) compared to 2- or 4-position derivatives .
- Hydrazone Derivatives : Substituting the hydrazine with aromatic aldehydes improves selectivity for breast cancer cell lines (e.g., MCF-7) .
- Experimental Design : Test derivatives in panels of cancer cell lines with controls for apoptosis vs. necrosis (e.g., Annexin V/PI assays) .
Q. How can conflicting data on antibacterial activity be resolved?
- Data Contradiction Analysis :
- Assay Variability : Standardize MIC testing using CLSI guidelines to reduce inter-lab discrepancies .
- Mechanistic Confirmation : Validate INHA enzyme inhibition via HPLC-based mycolic acid quantification in Mycobacterium tuberculosis .
Q. What computational tools predict the pharmacokinetics of 3-Hydrazinylquinoline derivatives?
- In Silico Methods :
- ADME Prediction : Use QikProp or SwissADME to estimate logP (1.9), BBB permeability (–2.1), and CYP450 interactions .
- Docking Studies : AutoDock Vina to model binding to INHA (PDB: 4TZP) .
Q. How can the hydrazine group be leveraged to design targeted drug conjugates?
- Synthetic Strategy :
- Bioconjugation : React with ketone-bearing ligands (e.g., folate) for tumor-targeted delivery .
- Prodrug Activation : pH-sensitive hydrazone linkers for controlled release in acidic tumor microenvironments .
Q. What mechanistic studies confirm the compound’s inhibition of bacterial cell wall synthesis?
- Experimental Approaches :
- Gene Knockout : Compare wild-type vs. INHA-deficient M. tuberculosis strains .
- Metabolomics : LC-MS profiling of mycolic acid precursors (e.g., meromycolates) .
Q. How can researchers address batch-to-batch variability in bioactivity data?
- Reproducibility Measures :
- Synthesis QC : Enforce strict reaction monitoring (e.g., in situ FTIR for hydrazine consumption) .
- Bioassay Controls : Include reference standards (e.g., isoniazid) in antimicrobial assays .
Properties
IUPAC Name |
quinolin-3-ylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJSQUHIRFMBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61621-35-0 | |
Record name | Quinoline, 3-hydrazinyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61621-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
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